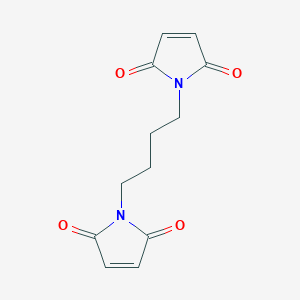

1,4-Bis(maléimido)butane

Vue d'ensemble

Description

1,4-Bis(maleimido)butane, also known as BMDB, is a maleimide-containing bifunctional cross-linking reagent used in a variety of applications, including drug delivery, tissue engineering, and bioconjugation. It is a versatile reagent that is useful in a variety of biochemical and physiological experiments, due to its ability to form covalent bonds with a variety of molecules.

Applications De Recherche Scientifique

Exploration et caractérisation de la structure des protéines

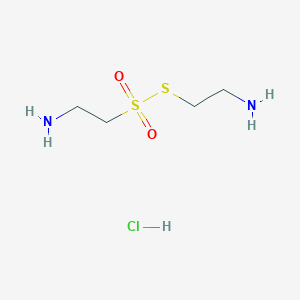

Le 1,4-Bis(maléimido)butane est un agent de réticulation homobifonctionnel à base de maléimide utilisé pour la conjugaison entre des groupes sulfhydryles (-SH). Cette propriété en fait un outil précieux pour l'exploration et la caractérisation de la structure des protéines, telles que l'oligomérisation ou les interactions protéiques .

Détermination des distances intra- et intermoléculaires

Le composé peut aider à déterminer les distances intra- et intermoléculaires. En effet, le this compound, ainsi que d'autres agents de réticulation à base de bismaléimide, présentent la même réactivité mais diffèrent en longueur .

Formation de liaisons thioéther stables

La réaction d'un sulfhydryle avec le groupe maléimide entraîne la formation d'une liaison thioéther stable . Cette liaison ne peut pas être clivée par des agents réducteurs ou des conditions tampon physiologiques, ce qui la rend utile dans diverses applications biochimiques .

Composés haute performance et résistants à la chaleur

Les bismaléimides (BMI), dont le this compound, appartiennent à la classe des résines thermodurcissables, également appelées polyimides d'addition. Ils ont trouvé de nombreuses applications comme résines matricielles pour des composites haute performance et résistants à la chaleur .

Adhésifs et revêtements

En raison de leurs propriétés résistantes à la chaleur, les bismaléimides sont utilisés dans la formulation d'adhésifs et de revêtements . Ces applications sont particulièrement importantes dans les industries qui nécessitent des matériaux capables de résister à des températures élevées.

Inhibition de la butyrylcholinestérase

Une augmentation de l'activité de la butyrylcholinestérase est considérée comme contribuant à la maladie d'Alzheimer. Le this compound a été étudié pour son rôle potentiel dans l'inhibition de la butyrylcholinestérase .

Mécanisme D'action

Safety and Hazards

1,4-Bis(maleimido)butane may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1,4-Bis(maleimido)butane plays a significant role in biochemical reactions, particularly in the exploration and characterization of protein structure (i.e., oligomerization) or protein interactions . It reacts with sulfhydryl groups to form a stable thioether linkage , which is very specific to sulfhydryls at pH 6.5-7.5 .

Cellular Effects

The effects of 1,4-Bis(maleimido)butane on cells and cellular processes are primarily related to its ability to form crosslinks between sulfhydryl groups in proteins . This can influence cell function by altering protein structure and interactions .

Molecular Mechanism

The mechanism of action of 1,4-Bis(maleimido)butane involves the formation of a stable thioether linkage through the reaction of a sulfhydryl to the maleimide group . This reaction is very specific to sulfhydryls at pH 6.5-7.5 .

Temporal Effects in Laboratory Settings

Over time, the maleimide moiety of 1,4-Bis(maleimido)butane is temporarily stable in aqueous solutions devoid of reactive sulfhydryl targets, but hydrolysis to a nonreactive maleamic acid can occur during storage, especially at pH > 8 .

Propriétés

IUPAC Name |

1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXSHAKLDCERGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286325 | |

| Record name | 1,4-Bis(maleimido)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28537-70-4 | |

| Record name | 1,4-Bis(maleimido)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28537-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44747 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028537704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28537-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(maleimido)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(maleimido)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,4-Bis(maleimido)butane in the development of bone graft materials?

A1: 1,4-Bis(maleimido)butane (BMB) acts as a crosslinking agent in the development of novel bone graft materials. [] The research focuses on enhancing the bioactivity of these materials by immobilizing type 1 collagen binding peptides onto their surface. BMB facilitates this immobilization by crosslinking the cysteine residues, which are strategically introduced at the N-terminal end of the collagen binding peptides. This crosslinking helps anchor the peptides firmly onto the bone graft material, potentially promoting cell adhesion and ultimately improving bone regeneration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)

![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)

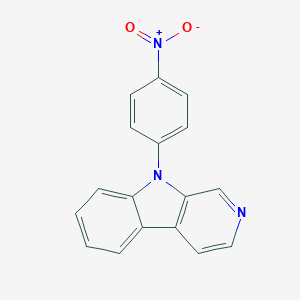

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)